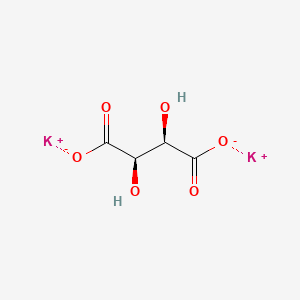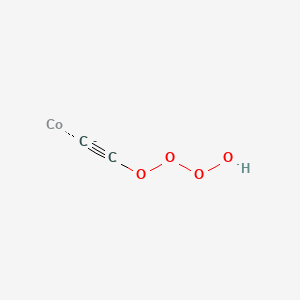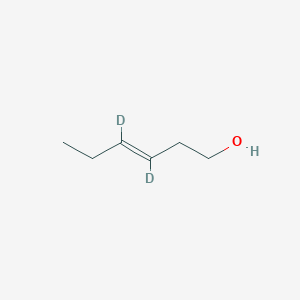
dipotassium;(2R,3R)-2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;(2R,3R)-2,3-dihydroxybutanedioate, also known as dipotassium tartrate, is a potassium salt of tartaric acid. It is a white crystalline powder that is relatively poorly soluble in water. This compound is often used in the food industry as an acidity regulator and in the pharmaceutical industry as a cathartic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dipotassium tartrate is typically synthesized by reacting tartaric acid with potassium hydroxide. The reaction is carried out in an aqueous solution, and the product is then crystallized out of the solution. The reaction can be represented as follows:
C4H6O6+2KOH→K2C4H4O6+2H2O
Industrial Production Methods: In industrial settings, dipotassium tartrate is produced by reacting tartaric acid with potassium sodium tartrate (Rochelle salt) and potassium sulfate. The mixture is then filtered, purified, precipitated, and dried to obtain the final product .
Types of Reactions:
Oxidation: Dipotassium tartrate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions where the potassium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various metal salts can be used to replace potassium ions.
Major Products Formed:
Oxidation: The oxidation of dipotassium tartrate can lead to the formation of carbon dioxide and water.
Reduction: Reduction products are less common and depend on the specific conditions used.
Substitution: Substitution reactions yield different metal tartrates depending on the cation used.
Applications De Recherche Scientifique
Dipotassium tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in buffer solutions and as a stabilizer for enzymes.
Medicine: Utilized as a cathartic agent and in the formulation of certain medications.
Industry: Used in the food industry as an acidity regulator and in the production of certain types of glass.
Mécanisme D'action
The mechanism of action of dipotassium tartrate varies depending on its application:
Cathartic Agent: It works by drawing water into the intestines, which helps to soften stools and stimulate bowel movements.
Acidity Regulator: It helps to maintain the pH balance in food products by neutralizing excess acidity.
Enzyme Stabilizer: It stabilizes enzymes by maintaining the optimal pH and ionic strength required for their activity.
Comparaison Avec Des Composés Similaires
Potassium bitartrate:
Sodium tartrate: A sodium salt of tartaric acid with similar chemical properties but different applications.
Calcium tartrate: A calcium salt of tartaric acid used in different industrial applications.
Uniqueness: Dipotassium tartrate is unique in its specific combination of properties, such as its solubility, reactivity, and applications in both the food and pharmaceutical industries. Its ability to act as an acidity regulator and enzyme stabilizer sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C4H4K2O6 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
dipotassium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |
Clé InChI |
AVTYONGGKAJVTE-OLXYHTOASA-L |
SMILES isomérique |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)

![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7Z,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B15135402.png)




![Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15135429.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)
![2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B15135437.png)




